2-(3-amino-1H-pyrazol-5-yl)ethanol
Overview
Description
2-(3-amino-1H-pyrazol-5-yl)ethanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an amino group at position 3 and an ethanol group at position 5 makes this compound a unique and valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-(3-amino-1H-pyrazol-5-yl)ethanol may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of pathways, given their diverse pharmacological effects .
Result of Action
Related compounds have shown significant inhibitory activity in biological assays , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative.
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-keto ester, followed by cyclization and subsequent functionalization to introduce the amino and ethanol groups. The reaction conditions often involve mild temperatures and the use of ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-(3-amino-1H-pyrazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with various therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:
- 3-amino-1H-pyrazole
- 5-amino-1H-pyrazole
- 2-(3-amino-1H-pyrazol-5-yl)methanol .
Uniqueness
2-(3-amino-1H-pyrazol-5-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-3-4(1-2-9)7-8-5/h3,9H,1-2H2,(H3,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYSZIVEHYCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308119 | |
Record name | 5-Amino-1H-pyrazole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425931-98-1 | |
Record name | 5-Amino-1H-pyrazole-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425931-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1H-pyrazole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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